molecular formula C21H23N3OS B11387816 1-(benzo[d]thiazol-2-yl)-N-(2,5-dimethylphenyl)piperidine-3-carboxamide

1-(benzo[d]thiazol-2-yl)-N-(2,5-dimethylphenyl)piperidine-3-carboxamide

Cat. No.: B11387816
M. Wt: 365.5 g/mol
InChI Key: KKFFKKQZRQBPST-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-N-(2,5-dimethylphenyl)piperidine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(2,5-dimethylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Formation of the Piperidine Ring: This can be synthesized via the hydrogenation of pyridine or through other cyclization reactions.

    Coupling Reactions: The benzothiazole and piperidine rings can be coupled using a suitable linker, often involving amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-N-(2,5-dimethylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed on the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenation reagents, nitration mixtures, and other electrophilic or nucleophilic reagents can be employed.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-N-(2,5-dimethylphenyl)piperidine-3-carboxamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(2,5-dimethylphenyl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzothiazol-2-yl)-N-phenylpiperidine-3-carboxamide
  • 1-(1,3-benzothiazol-2-yl)-N-(2,4-dimethylphenyl)piperidine-3-carboxamide
  • 1-(1,3-benzothiazol-2-yl)-N-(2,6-dimethylphenyl)piperidine-3-carboxamide

Uniqueness

1-(1,3-benzothiazol-2-yl)-N-(2,5-dimethylphenyl)piperidine-3-carboxamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(2,5-dimethylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H23N3OS/c1-14-9-10-15(2)18(12-14)22-20(25)16-6-5-11-24(13-16)21-23-17-7-3-4-8-19(17)26-21/h3-4,7-10,12,16H,5-6,11,13H2,1-2H3,(H,22,25)

InChI Key

KKFFKKQZRQBPST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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